1h-Cycloprop[e]imidazo[1,2-a]pyridine
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Overview
Description
1h-Cycloprop[e]imidazo[1,2-a]pyridine is a heterocyclic compound that features a fused bicyclic structure, combining a cyclopropane ring with an imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: 1h-Cycloprop[e]imidazo[1,2-a]pyridine can be synthesized through various methods, including multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common approach involves the reaction of aryl aldehydes with 2-aminopyridine, followed by cyclization with tert-butyl isocyanide . Another method includes the use of iodine-catalyzed synthesis, where aryl aldehydes and 2-aminopyridine undergo a [4 + 1] cycloaddition .
Industrial Production Methods: Industrial production of this compound typically involves scalable multicomponent reactions that ensure high yields and purity. The use of catalytic systems, such as iodine or transition metals, facilitates efficient synthesis under mild conditions .
Chemical Reactions Analysis
Types of Reactions: 1h-Cycloprop[e]imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation catalysts to modify the compound’s electronic properties.
Common Reagents and Conditions:
Oxidation: TBHP, iodine, and other oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed: The major products formed from these reactions include various substituted derivatives of this compound, which can be further functionalized for specific applications .
Scientific Research Applications
1h-Cycloprop[e]imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1h-Cycloprop[e]imidazo[1,2-a]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways . For example, it has been shown to inhibit the activity of enzymes involved in tuberculosis, making it a potential candidate for drug development .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar core structure but lacks the cyclopropane ring.
Imidazo[1,2-a]pyrazine: Another fused bicyclic compound with similar applications in medicinal chemistry.
Imidazo[1,5-a]pyridine: Differently fused heterocycle with distinct electronic properties.
Uniqueness: 1h-Cycloprop[e]imidazo[1,2-a]pyridine is unique due to its fused cyclopropane ring, which imparts distinct steric and electronic characteristics. This uniqueness makes it a valuable scaffold for the development of novel bioactive compounds and materials .
Properties
CAS No. |
157628-20-1 |
---|---|
Molecular Formula |
C8H6N2 |
Molecular Weight |
130.15 |
InChI |
InChI=1S/C8H6N2/c1-2-8-9-3-4-10(8)7-5-6(1)7/h1-3,5H,4H2 |
InChI Key |
FGIHZSRYUZPPCX-UHFFFAOYSA-N |
SMILES |
C1C=NC2=CC=C3C=C3N21 |
Origin of Product |
United States |
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